
3-Ethyl-4-methylpentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methylpentyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is known for its fruity aroma and is used in various applications, including perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylpentyl acetate can be synthesized through the esterification reaction between 3-ethyl-4-methylpentanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-Ethyl-4-methylpentanol+Acetic AcidH2SO43-Ethyl-4-methylpentyl acetate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where the reactants are mixed with the acid catalyst. The reaction mixture is heated to accelerate the reaction, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-4-methylpentyl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-4-methylpentyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mecanismo De Acción
The mechanism by which 3-Ethyl-4-methylpentyl acetate exerts its effects involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
3-Methylpentyl acetate: Another ester with a similar structure but different branching.
Ethyl acetate: A simpler ester with a similar fruity aroma.
Methyl butyrate: An ester with a similar molecular weight and odor profile.
Uniqueness: 3-Ethyl-4-methylpentyl acetate is unique due to its specific branching, which gives it a distinct aroma profile compared to other esters. This branching also influences its reactivity and interactions with biological systems.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(3-ethyl-4-methylpentyl) acetate |
InChI |
InChI=1S/C10H20O2/c1-5-10(8(2)3)6-7-12-9(4)11/h8,10H,5-7H2,1-4H3 |
Clave InChI |
DLNSFHIRHRZGJK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCOC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


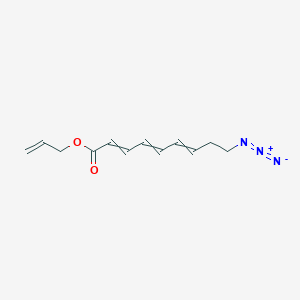

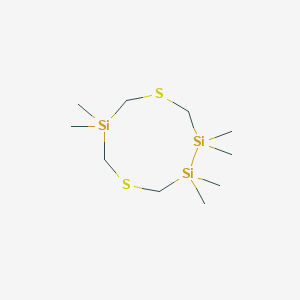
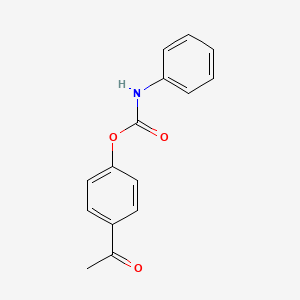
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
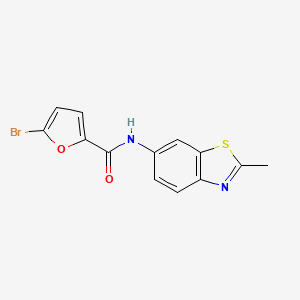
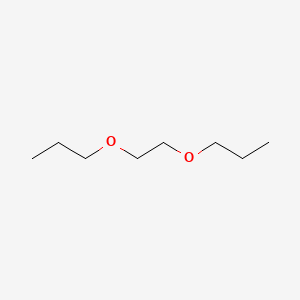
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
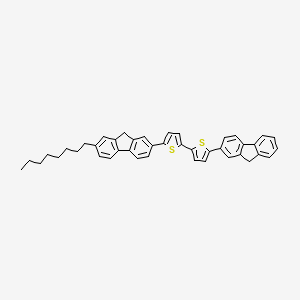
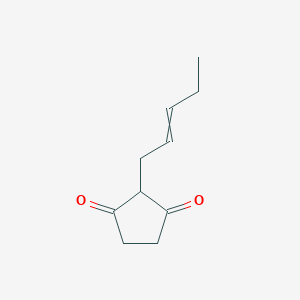
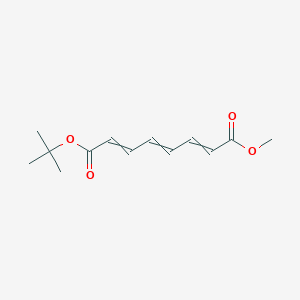
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
